6-(Piperazin-1-ylcarbonyl)-2-naphthol
Overview
Description
6-(Piperazin-1-ylcarbonyl)-2-naphthol is an organic compound that features a naphthol core substituted with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperazin-1-ylcarbonyl)-2-naphthol typically involves the reaction of 2-naphthol with piperazine in the presence of a suitable coupling agent. One common method is to use carbonyldiimidazole (CDI) as the coupling agent. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
6-(Piperazin-1-ylcarbonyl)-2-naphthol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group on the naphthol ring can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
6-(Piperazin-1-ylcarbonyl)-2-naphthol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-(Piperazin-1-ylcarbonyl)-2-naphthol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can form hydrogen bonds or ionic interactions with the active site of the target, leading to inhibition or modulation of its activity. The naphthol core can also participate in π-π stacking interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
- 6-(Piperazin-1-ylcarbonyl)-2-naphthylamine
- 6-(Piperazin-1-ylcarbonyl)-2-naphthylmethanol
- 6-(Piperazin-1-ylcarbonyl)-2-naphthylthiol
Uniqueness
6-(Piperazin-1-ylcarbonyl)-2-naphthol is unique due to the presence of both a hydroxyl group and a piperazine moiety, which allows for a diverse range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
(6-hydroxynaphthalen-2-yl)-piperazin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-14-4-3-11-9-13(2-1-12(11)10-14)15(19)17-7-5-16-6-8-17/h1-4,9-10,16,18H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCDLBUEOHPPJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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